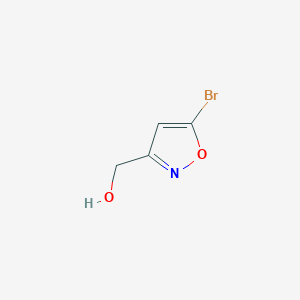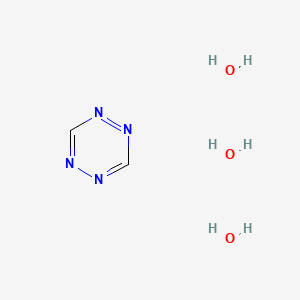
1,2,4,5-Tetrazine trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrazine trihydrate is a nitrogen-rich heterocyclic compound that belongs to the family of tetrazines. It is characterized by a six-membered ring containing four nitrogen atoms. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .
Vorbereitungsmethoden
The synthesis of 1,2,4,5-tetrazine trihydrate typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine to form the tetrazine ring. This reaction is often carried out under mild conditions, such as room temperature, and can yield high-purity products .
Industrial production methods may involve more advanced techniques, such as microwave-assisted synthesis, solid-phase synthesis, and metal-catalyzed reactions. These methods can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1,2,4,5-Tetrazine trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or isoamyl nitrite.
Reduction: Reduction reactions can convert tetrazine derivatives into dihydro, tetrahydro, or hexahydro forms.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace substituents on the tetrazine ring
Common reagents used in these reactions include halogens, alkylsulfanyl groups, and azole fragments. The major products formed from these reactions are often functionalized pyridazines and other heterocycles .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrazine trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in Diels-Alder reactions.
Biology: The compound is employed in bioorthogonal chemistry for bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antifungal, anticancer, and antiviral properties.
Industry: It is used in the development of electronic devices, luminescent elements, and photoelectric conversion elements .
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetrazine trihydrate involves its ability to participate in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with various dienophiles, facilitating the creation of complex molecular structures. The compound’s high electrophilicity and diminished aromaticity contribute to its reactivity in these processes .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrazine trihydrate can be compared to other tetrazine derivatives, such as 1,2,3,4-tetrazines and 1,2,3,5-tetrazines. While all these compounds share a tetrazine core, this compound is unique due to its specific electronic properties and reactivity. Similar compounds include:
1,2,3,4-Tetrazines: Known for their stability and use in high-energy materials.
1,2,3,5-Tetrazines: Often used in coordination chemistry and as ligands for metal complexes .
Eigenschaften
Molekularformel |
C2H8N4O3 |
|---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
1,2,4,5-tetrazine;trihydrate |
InChI |
InChI=1S/C2H2N4.3H2O/c1-3-5-2-6-4-1;;;/h1-2H;3*1H2 |
InChI-Schlüssel |
QGKVNOREZBAADA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=CN=N1.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


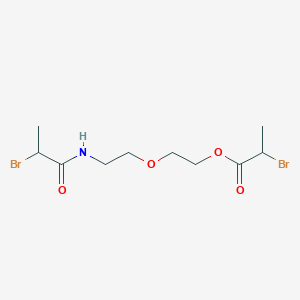


![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)

![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
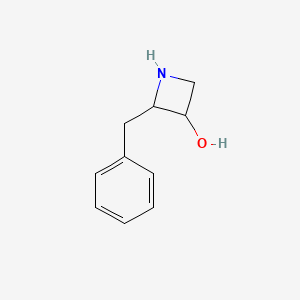

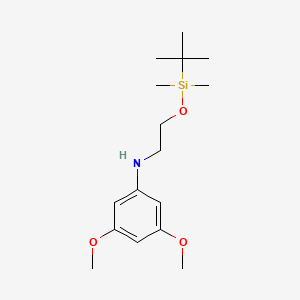
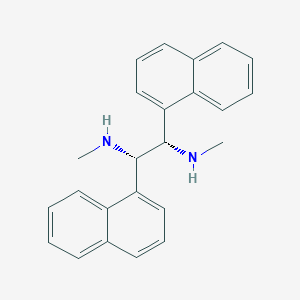
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)

